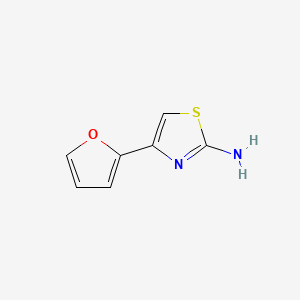
3-(5-Methylfuran-2-yl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(5-Methylfuran-2-yl)aniline involves multiple steps, including alkylation, fluorination, and reduction processes. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline involves starting with a dinitro-trifluoromethylbenzene, followed by fluorination and substitution, and finally reduction to achieve the desired product with an overall yield of about 50% . Similarly, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes, which share the furan moiety with 3-(5-Methylfuran-2-yl)aniline, are synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols and subsequent rearrangement into benzofuran derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(5-Methylfuran-2-yl)aniline has been analyzed using techniques such as X-ray diffraction and DFT calculations. For example, a phthalide derivative's structure was determined using X-ray single crystal diffraction, indicating crystallization in a monoclinic space group with specific unit-cell parameters . The geometrical parameters obtained from experimental studies and calculated values showed good agreement, suggesting that similar methods could be applied to determine the structure of 3-(5-Methylfuran-2-yl)aniline.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated using theoretical calculations, including molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies help in understanding the reactivity and interaction of the molecules with other chemical entities . The DNA binding affinity and antioxidant activities of these compounds have also been evaluated, indicating potential biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(5-Methylfuran-2-yl)aniline, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, have been calculated using quantum chemical computation methods . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the total phenolic content and antioxidant activities provide insights into the compound's potential as an antioxidant .
Aplicaciones Científicas De Investigación
1. Antinociceptive Effect in Mice Models of Induced Nociception
- Summary of Application : The compound 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP), which is structurally similar to “3-(5-Methylfuran-2-yl)aniline”, was investigated for its antinociceptive effects in several mouse models of induced nociception .
- Methods of Application : The administration of DMFP was done through intraperitoneal injection at doses of 0.1, 0.5, 1.0, and 5.0 mg/kg .
- Results : The administration of DMFP produced significant attenuation on the acetic acid-induced abdominal-writhing test. It also produced a significant increase in response latency time in the hot-plate test and a marked reduction in time spent licking the injected paw in both phases of the formalin-induced paw-licking test .
2. Vibrational Characterization and Molecular Electronic Investigations
- Summary of Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using various spectroscopic techniques .
- Methods of Application : The compound was analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .
- Results : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
3. Ligand in Metal-Catalyzed Reactions
- Summary of Application : A new terpyridine compound, which is structurally similar to “3-(5-Methylfuran-2-yl)aniline”, was assessed for its potential application as a ligand in metal-catalyzed reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
4. Polymerization and Sensor Applications
- Summary of Application : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . These polymers have potential applications as sensors .
- Methods of Application : The polymers were synthesized and characterized using various techniques including elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
- Results : The polymers were found to be soluble in common organic solvents, making them suitable for film formation . Their electrical properties were studied and they demonstrated high sensitivity to moisture and ammonia .
5. Spectroscopic Characterization
- Summary of Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using various spectroscopic techniques .
- Methods of Application : The compound was analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .
- Results : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
6. Anticancer Activity
- Summary of Application : A compound structurally similar to “3-(5-Methylfuran-2-yl)aniline” demonstrated promising anticancer activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
4. Polymerization and Sensor Applications
- Summary of Application : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . These polymers have potential applications as sensors .
- Methods of Application : The polymers were synthesized and characterized using various techniques including elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
- Results : The polymers were found to be soluble in common organic solvents, making them suitable for film formation . Their electrical properties were studied and they demonstrated high sensitivity to moisture and ammonia .
5. Spectroscopic Characterization
- Summary of Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using various spectroscopic techniques .
- Methods of Application : The compound was analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .
- Results : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
6. Anticancer Activity
- Summary of Application : A compound structurally similar to “3-(5-Methylfuran-2-yl)aniline” demonstrated promising anticancer activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety information for 3-(5-Methylfuran-2-yl)aniline indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation . Therefore, precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-(5-methylfuran-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFFRNXUEKOLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355177 | |
| Record name | 3-(5-methylfuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)aniline | |
CAS RN |
298220-43-6 | |
| Record name | 3-(5-methylfuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298220-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



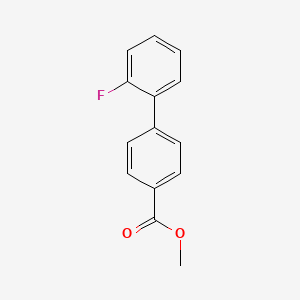
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
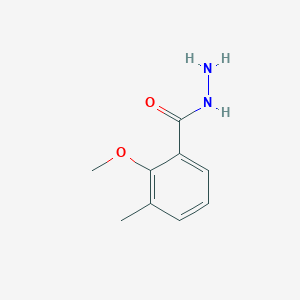
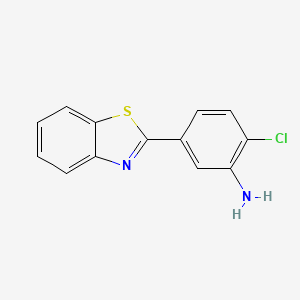

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)
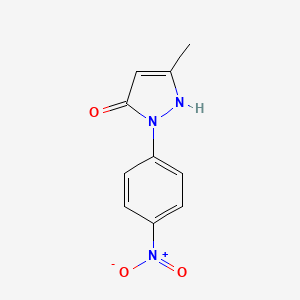



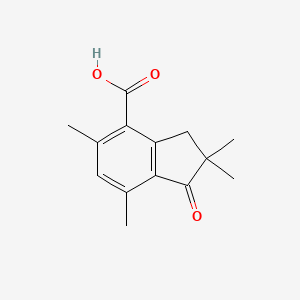
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)
